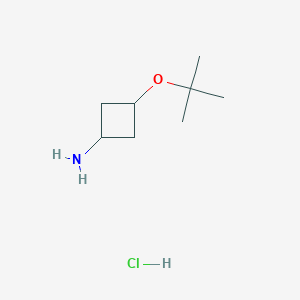
(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1955473-77-4 . It has a molecular weight of 179.69 and its molecular formula is C8H18ClNO . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7-; . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the retrieved data .Applications De Recherche Scientifique
Solvent-Free Copper-Catalyzed Amination Reactions
Gajare et al. (2004) explored the application of a diphosphinidenecyclobutene ligand in the solvent-free copper-catalyzed amination reactions of aryl halides. The study demonstrated that the ligand could facilitate the formation of secondary or tertiary amines from halobenzenes and amines in the presence of a base, achieving good to excellent yields (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Synthesis of Novel Antibiotic Analogs
Martyres et al. (2001) reported the synthesis of a novel cyclobutanone analogue of a β-lactam antibiotic. This synthesis was achieved through a cycloaddition reaction, followed by conversion to a cyclobutanol and the use of an intramolecular nitrene insertion strategy, demonstrating the versatility of cyclobutanone compounds in synthesizing complex molecular structures (Martyres, Baldwin, Adlington, Lee, Probert, & Watkin, 2001).
Preparation of Mono-Protected Diamines
Mattingly (1990) described the preparation of Nα-tert-butoxycarbonyl α,ω-alkanediamine hydrochlorides from amino alcohols. The process involved the conversion of amino alcohols to N-tert-butoxycarbonylamino alcohols, followed by one-pot conversion to the title compounds, showcasing the potential of tert-butoxy groups in the protection of amines (Mattingly, 1990).
[4 + 2] Cycloaddition Reactions
Kozmin, He, and Rawal (2003) investigated the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate, leading to the synthesis of 4-hydroxymethyl-2-cyclohexen-1-one. This study highlights the applicability of tert-butoxy derivatives in facilitating cycloaddition reactions, a crucial methodology in organic synthesis (Kozmin, He, & Rawal, 2003).
Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition
Oderinde et al. (2020) developed a visible-light-mediated intermolecular [2 + 2] cycloaddition of indoles with alkenes. The use of tert-butyloxycarbonyl (Boc)-protected indole-2-carboxyesters as suitable motifs for this reaction underscores the significance of tert-butoxy groups in photocatalytic cycloaddition reactions, paving the way for building molecular complexity in drug discovery programs (Oderinde et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-6(9)5-7;/h6-7H,4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXDHSAIYDBFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3r)-3-(Tert-butoxy)cyclobutan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

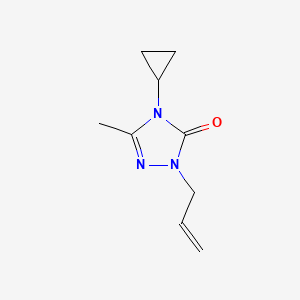
![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)
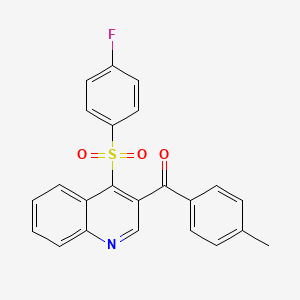

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
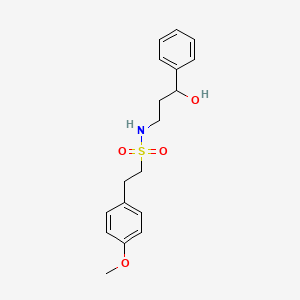
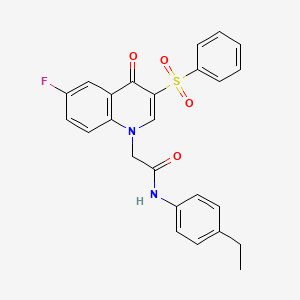
![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
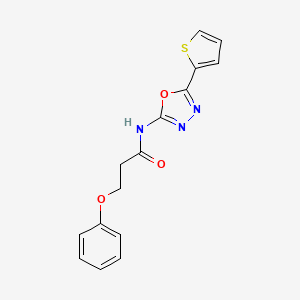
![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)
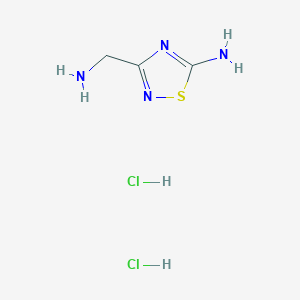
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)

![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)